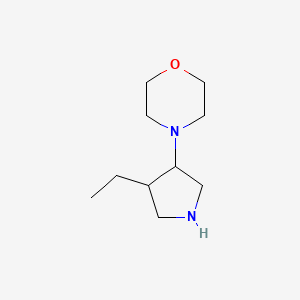

4-(4-Ethylpyrrolidin-3-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Ethylpyrrolidin-3-yl)morpholine” is a chemical compound with the molecular formula C10H20N2O . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular weight of “4-(4-Ethylpyrrolidin-3-yl)morpholine” is 184.28 . Its InChI Code is 1S/C10H20N2O/c1-2-9-7-11-8-10 (9)12-3-5-13-6-4-12/h9-11H,2-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“4-(4-Ethylpyrrolidin-3-yl)morpholine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Kinase Inhibition

4-(Pyrimidin-4-yl)morpholines are recognized as privileged pharmacophores for PI3K and PIKKs inhibition. They are particularly significant in kinase hinge binding due to their ability to adopt a co-planar conformation with adjacent aromatic cores. This feature is crucial for the development of potent and selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).

Catalysis in Aldol Reactions

Ferrocenylphosphine-gold(I) complexes containing morpholine groups have been effective in gold-catalyzed aldol reactions. These complexes can lead to optically active oxazolines with high enantio- and diastereoselectivity, which is significant in asymmetric synthesis (Ito et al., 1987).

Anticoagulant Activity

Non-basic aminopyrrolidin-2-one-based factor Xa inhibitors incorporating morpholine derivatives have shown potent, selective activity with good anticoagulant properties. They also possess encouraging pharmacokinetic profiles with excellent oral bioavailabilities (Watson et al., 2006).

Biological Activities

Morpholine derivatives have been synthesized and shown remarkable anti-TB activity and superior anti-microbial activity. Their molecular docking studies for InhA protein indicate significant potential in developing therapeutic agents (Mamatha S.V et al., 2019).

Nonlinear Optical Properties

Novel morpholine derivatives have been synthesized and studied for their nonlinear optical properties. The analysis includes quantum chemical calculations and exploration of NLO properties, indicating their potential as future NLO materials (Devi et al., 2018).

Photodynamic Therapy

Morpholine-based phthalocyanine derivatives have been investigated for their potential in photodynamic therapy. These derivatives exhibited moderate to high quantum yields of singlet oxygen production and showed encouraging results in vitro using cancer cell lines (Kucińska et al., 2015).

Safety and Hazards

Orientations Futures

Pyrrolidine derivatives, including “4-(4-Ethylpyrrolidin-3-yl)morpholine”, have potential for further exploration in drug discovery due to their versatile structure and the ability to generate structural diversity . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

4-(4-ethylpyrrolidin-3-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-9-7-11-8-10(9)12-3-5-13-6-4-12/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTMQDCFEIDJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC1N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2963012.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2963013.png)

![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963014.png)

![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)

![Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate](/img/structure/B2963024.png)

![4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2963025.png)

![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2963027.png)

![Ethyl 5-(butanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2963030.png)

![2,4-Ditert-butyl-6-[[(1-hydroxy-3,3-dimethylbutan-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2963033.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2963034.png)